molecular formula C13H14O2 B8160024 6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one

6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B8160024
M. Wt: 202.25 g/mol
InChI Key: FKPCEMCXVJTZND-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and cyclopropylmethanol.

    Reaction Conditions: The cyclopropylmethanol is first converted to cyclopropylmethoxy chloride using thionyl chloride or another chlorinating agent. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Employing solvents that facilitate the reaction and are easy to remove post-reaction.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the cyclopropyl group.

    6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-2-one: Isomer with the methoxy group at a different position.

    6-(Cyclopropylmethoxy)-1H-inden-1-one: Similar but without the dihydro component.

Uniqueness

6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the cyclopropylmethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature can enhance its stability and binding interactions in various applications.

Properties

IUPAC Name

6-(cyclopropylmethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13-6-4-10-3-5-11(7-12(10)13)15-8-9-1-2-9/h3,5,7,9H,1-2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPCEMCXVJTZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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